Plocamene E
Description
Plocamene E (8) is a halogenated monoterpene isolated from the red algae Plocamium violaceum, primarily collected from marine environments such as the Pacific coast . Structurally, it belongs to the alicyclic polyhalogenated monoterpenes, characterized by a bicyclic framework with chlorine and bromine substitutions. Its biosynthesis is hypothesized to originate from Plocamene C (9) via enzymatic dehydrohalogenation, a pathway supported by ozonolysis experiments that yield aromatic aldehydes (e.g., 2,5-benzaldehyde) . Analytical techniques such as NMR (nuclear magnetic resonance), GC/MS (gas chromatography-mass spectrometry), and HPLC (high-performance liquid chromatography) have been critical in elucidating its stereochemistry and purity .
Properties
CAS No. |
63866-51-3 |
|---|---|
Molecular Formula |
C10H13Cl3 |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
(1R,2S,4S)-1,2-dichloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1 |
InChI Key |
VBPRIDXMLSACHK-DXQGWMINSA-N |
SMILES |
CC1(CC(=C)C(CC1Cl)C=CCl)Cl |
Isomeric SMILES |
C[C@]1(CC(=C)[C@@H](C[C@@H]1Cl)/C=C/Cl)Cl |
Canonical SMILES |
CC1(CC(=C)C(CC1Cl)C=CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Plocamene B (2)
- Source : Plocamium violaceum (chemotypes CT-β and CT-δ) .
- Structure : Alicyclic with a bicyclic skeleton and distinct halogenation patterns (Cl/Br).
- Biosynthesis : Shares a precursor (Plocamene C) with Plocamene E but undergoes divergent halogenation or cyclization steps .
- Key Difference : Exhibits higher thermal stability compared to this compound, as evidenced by its resistance to aromatization under ambient conditions .
Preplocamane A (13)
- Source : Plocamium violaceum (chemotype CT-α) .
- Structure: Acyclic trihalogenated monoterpene with a linear carbon chain.
- Biosynthesis : Likely derived from early-stage polyhalogenation before cyclization.
- Key Difference : Lacks the bicyclic framework of this compound, resulting in reduced bioactivity in cytotoxicity assays .
Costatol (15)
Compound 2 (from P. oregonum)
- Source : Plocamium oregonum.
- Structure: Acyclic polyhalogenated (Br/Cl) monoterpene.
- Key Difference : Bromine-rich composition confers distinct NMR spectral shifts (e.g., δ 2.18 ppm for Br-substituted methyl groups) compared to Cl-dominated this compound .
Ecological and Chemotypic Variations
- Chemotype Influence :
- Geographical Impact :
Data Tables
Table 1. Comparative Analysis of this compound and Related Compounds
Research Findings
Biosynthetic Pathways : this compound and B share Plocamene C as a precursor, but divergent halogenation steps lead to structural differences .
Ecological Drivers : Halogenation patterns correlate with algal defense mechanisms; brominated compounds (e.g., from P. oregonum) may deter specific marine grazers .
Spectral Signatures: this compound’s aldehyde proton (δ 8.92 ppm) distinguishes it from non-aromatized analogs like Plocamene B .
Chemotype Utility : Chemotyping guides targeted isolation; CT-δ collections yield Plocamene B, while CT-α is optimal for preplocamenes .
Q & A
Q. What methodologies are recommended for the structural elucidation of Plocamene E in complex biological matrices?
To characterize this compound, researchers should employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., H, C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular formula confirmation and fragmentation patterns .
- Chromatography : HPLC or GC-MS to separate this compound from co-occurring analogs (e.g., Plocamene B or D) in Plocamium spp. extracts .
Q. Example Table 1: Comparative Spectral Data for this compound and Related Compounds
| Compound | H NMR δ (ppm) | C NMR δ (ppm) | HRMS (m/z) | Source Species |
|---|---|---|---|---|
| This compound | 5.32 (d, J=10 Hz) | 128.4, 130.1 | 324.9872 | P. violaceum CT-β |
| Plocamene B | 5.45 (m) | 125.9, 132.7 | 310.9567 | P. violaceum CT-δ |
| Preplocamane A | 4.89 (t, J=8 Hz) | 118.3, 135.2 | 338.0124 | P. violaceum CT-α |
| Data synthesized from chemotype-specific collections . |
Q. How can researchers design ecologically relevant studies to investigate the role of this compound in marine chemical ecology?
- Field Collections : Sample Plocamium populations across distinct chemotypes (CT-α, β, δ, γ) to correlate this compound production with ecological stressors or symbionts .
- Bioassays : Test purified this compound against common marine predators (e.g., amphipods) or fouling organisms using dose-response experiments .
- Environmental Monitoring : Measure abiotic factors (e.g., salinity, temperature) at collection sites to identify triggers for this compound biosynthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data of this compound across different studies?
Conflicting bioactivity results often arise from:
- Chemotype Variability : this compound yield and purity depend on the source population’s chemotype (CT-β vs. CT-δ) .
- Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to minimize artifacts .
- Meta-Analysis : Apply systematic review protocols (PRISMA) to aggregate data, assess publication bias, and perform subgroup analyses by chemotype or extraction method .
Q. How do chemotype variations within Plocamium species impact the isolation and yield of this compound?
- Chemotype-Specific Isolation : CT-β populations (e.g., Pescadero Beach collections) yield higher this compound quantities than CT-α or CT-δ .
- Method Optimization : Use preparative HPLC with chemotype-guided solvent systems (hexane:EtOAc gradients for CT-β) to improve recovery .
Q. Example Table 2: Chemotype-Driven Yield Variability of this compound
| Chemotype | Collection Site | This compound Yield (mg/kg dry wt) | Dominant Co-Occurring Compounds |
|---|---|---|---|
| CT-β | Pescadero Beach, CA | 12.4 ± 1.8 | Plocamene D, Violacealide A |
| CT-α | Sea Rock Motel, CA | 3.1 ± 0.9 | Preplocamane A, Trihalomonoterpene |
| CT-δ | Tasmanian Coastline | 6.7 ± 1.2 | Plocamene B, Costatol |
| Adapted from chemotype classification studies . |
Q. What interdisciplinary approaches enhance the validation of this compound’s proposed biosynthetic pathways?
- Genomic Mining : Screen Plocamium transcriptomes for halogenase or terpene synthase genes linked to this compound production .
- Isotopic Labeling : Feed C-labeled precursors to cultured specimens to track incorporation into this compound’s skeleton .
- Computational Modeling : Use in silico tools (e.g., molecular docking) to predict enzyme-substrate interactions in proposed pathways .
Q. How should researchers address ethical and reproducibility challenges in field-based studies of this compound?
- Sustainable Sampling : Follow IUCN guidelines to avoid overharvesting Plocamium populations.
- Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) and document chemotype metadata using FAIR principles .
- Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
